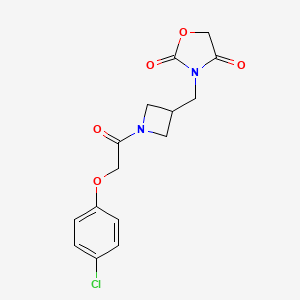
3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a chlorophenoxy group indicates that this compound might have some biological activity, as this group is found in several types of drugs .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine and oxazolidine rings will introduce some rigidity into the molecule, which could have implications for its biological activity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research in the field of synthetic organic chemistry has shown interest in the synthesis of heterocyclic compounds, including oxazolidinones and azetidinones. For example, oxazolidinone derivatives have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating the importance of such structures in medicinal chemistry (Devi et al., 2013). These findings highlight the relevance of exploring oxazolidine and azetidine derivatives for their biological activities.
Applications in Medicinal Chemistry
The modification of heterocyclic compounds has been explored for the development of new therapeutic agents. Studies involving the synthesis of azetidinone derivatives from various starting materials have been conducted to investigate their antibacterial activity, demonstrating the potential of these compounds in drug development processes (Fayyadh, 2018). This suggests that modifications to the oxazolidine-2,4-dione structure could yield compounds with significant biological activity.
Enhancement of Polymer Properties
In materials science, oxazolidine derivatives have been utilized to enhance the thermal mechanical properties of polymers. A study synthesized a reactive modifier with azetidine-2,4-dione functional groups, which, when incorporated into epoxy resins, significantly improved their thermal and mechanical properties (Juang et al., 2011). This demonstrates the utility of such chemical structures in developing advanced materials with superior performance characteristics.
Propiedades
IUPAC Name |
3-[[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c16-11-1-3-12(4-2-11)22-8-13(19)17-5-10(6-17)7-18-14(20)9-23-15(18)21/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXBSMZDFSDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

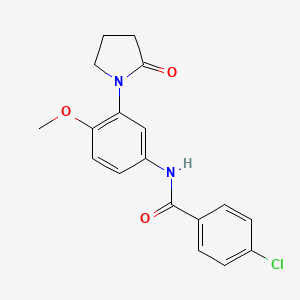
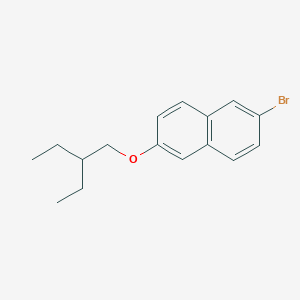
![2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride](/img/structure/B2721060.png)
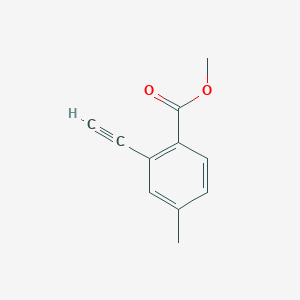
![4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2721062.png)
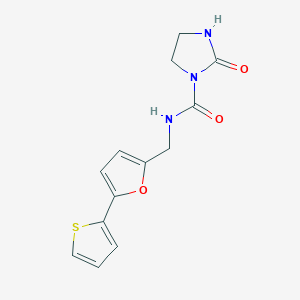
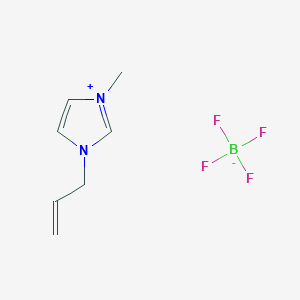
![2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)
![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B2721076.png)
![ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate](/img/structure/B2721077.png)
![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)
